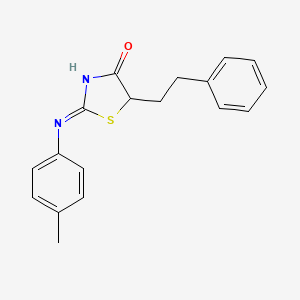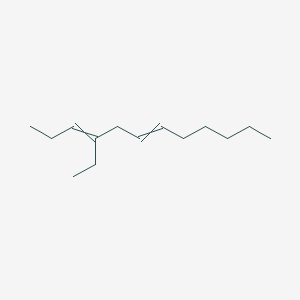
4-Ethyldodeca-3,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyldodeca-3,6-diene is an organic compound characterized by the presence of two double bonds and an ethyl group attached to a dodeca (12-carbon) chain. This compound falls under the category of non-conjugated dienes, where the double bonds are separated by more than one single bond, making them isolated from each other .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyldodeca-3,6-diene can be achieved through various methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene structure.
Dehydrohalogenation of Organohalides: This process involves the elimination of hydrogen halides from organohalides to form the diene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration and dehydrohalogenation processes, utilizing catalysts to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyldodeca-3,6-diene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid).
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
4-Ethyldodeca-3,6-diene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyldodeca-3,6-diene involves its interaction with various molecular targets and pathways. The compound can undergo reactions that form new bonds, leading to the creation of more complex structures. These interactions are often facilitated by enzymes or catalysts that lower the activation energy required for the reactions .
Comparación Con Compuestos Similares
1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring conjugated diene with a similar structure to 1,3-butadiene.
2,5-Heptadiene: A non-conjugated diene similar to 4-Ethyldodeca-3,6-diene but with a shorter carbon chain.
Uniqueness: this compound is unique due to its longer carbon chain and the presence of an ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. Its non-conjugated nature also differentiates it from conjugated dienes like 1,3-butadiene and isoprene .
Propiedades
Número CAS |
919765-76-7 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
4-ethyldodeca-3,6-diene |
InChI |
InChI=1S/C14H26/c1-4-7-8-9-10-11-13-14(6-3)12-5-2/h10-12H,4-9,13H2,1-3H3 |
Clave InChI |
CUNFYRYZIPAPSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC(=CCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)
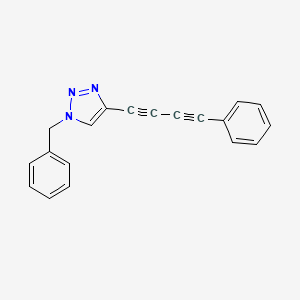
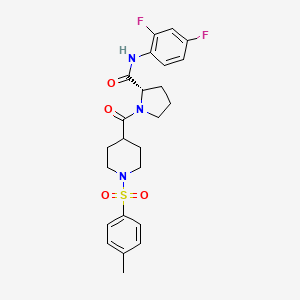
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
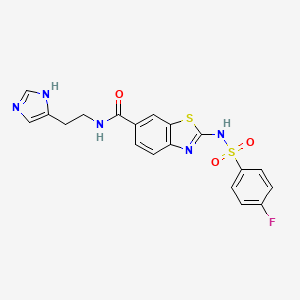
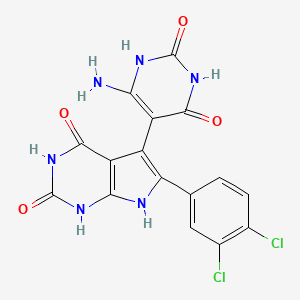
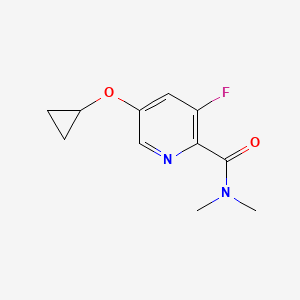
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
